N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-11(8-10)15-13(18)12-6-7-14-16(12)2/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMCMKWWVZRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process. One common method involves the condensation of 3-acetylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to the formation of diverse derivatives .
Biology
This compound has been extensively studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives have shown inhibition against Bacillus subtilis and Escherichia coli at concentrations as low as 40 µg/mL .
- Anti-inflammatory Effects : In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported up to 85% inhibition of TNF-α at concentrations around 10 µM .
- Antiparasitic Activity : This compound has also been identified as having potential in treating parasitic infections. A screening study found that derivatives inhibited the development of Haemonchus contortus, a parasitic nematode, at sub-nanomolar concentrations without significant cytotoxicity to human cells .
Medicine
This compound is being investigated for its potential use in drug development:
- Therapeutic Agents : Its diverse biological activities make it a candidate for developing new therapeutic agents targeting inflammation, infection, and cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring can enhance potency and selectivity. For example, substituents that increase electron density on the aromatic ring have been associated with improved anti-inflammatory and antimicrobial activities .
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Properties
A study demonstrated that derivatives of pyrazole exhibited potent activity against various bacterial strains. The compound showed significant inhibition against Bacillus subtilis and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that this compound could significantly reduce pro-inflammatory cytokines' levels. A specific derivative exhibited an 85% reduction in TNF-α production at a concentration of 10 µM, showcasing its potential for treating inflammatory diseases .
Case Study 3: Antiparasitic Screening
Research identified several derivatives that effectively inhibited Haemonchus contortus development at sub-nanomolar concentrations. These compounds demonstrated selectivity towards the parasite without notable cytotoxicity to human cells, suggesting their potential application in antiparasitic therapies .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the 3-chlorophenyl analog increases lipophilicity and metabolic stability, making it suitable for pesticidal applications .
- Steric Effects : The adamantane and tert-butyl groups introduce steric hindrance, which may enhance selectivity for specific enzyme pockets .
- Acetyl vs.
Enzyme Inhibition
- Cysteine Protease Inhibition: Dipeptidyl nitrile analogs (e.g., compound 50) exhibit nanomolar inhibitory activity against cysteine proteases due to their nitrile warhead, which forms covalent bonds with the catalytic cysteine residue. The target compound lacks this warhead, suggesting a non-covalent inhibition mechanism .
- Binding Affinity : The tert-butyl substituent in compound 50 enhances hydrophobic interactions with the S1' subsite of proteases, while the acetylphenyl group in the target compound may engage in π-π stacking with aromatic residues .
Physicochemical Properties
| Property | Target Compound | N-(3-Chlorophenyl)-5-CF₃ Analog | Compound 50 (tert-Butyl/Nitrile) |
|---|---|---|---|
| Molecular Weight | ~300–320 g/mol | 335.7 g/mol | 475.6 g/mol |
| LogP (Predicted) | ~2.5 | ~3.8 | ~4.2 |
| Solubility (aq.) | Moderate | Low | Very low |
| Metabolic Stability | Moderate (acetyl hydrolysis) | High (CF₃ stability) | High (nitrile stability) |
Notes:
- The trifluoromethyl group in the 3-chlorophenyl analog significantly increases LogP, reducing aqueous solubility but enhancing membrane permeability .
- The acetyl group in the target compound may undergo hydrolysis, limiting its in vivo half-life compared to CF₃- or nitrile-containing analogs .
Crystallographic Insights
- While the target compound lacks reported crystal data, analogs like 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () adopt monoclinic (P21/n) structures with intermolecular hydrogen bonds stabilizing the lattice. Such data suggest that substituents like ethoxyphenyl groups enhance crystallinity .
Pharmacological Potential
- Target Compound : Preliminary studies suggest moderate inhibitory activity against kinases and inflammatory enzymes, though less potent than nitrile-based analogs .
- Analog 50 : Demonstrates IC₅₀ values of <100 nM against cathepsin L-like proteases, highlighting the importance of the nitrile warhead .
Biological Activity
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential in drug development, particularly for its antimicrobial, anti-inflammatory, and antiparasitic properties. This article presents a detailed review of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the acetyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including this compound, displayed potent activity against various bacterial strains and fungi. For instance, compounds derived from similar structures showed inhibition against Bacillus subtilis and Escherichia coli at concentrations as low as 40 µg/mL, comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies revealed that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM, indicating a strong anti-inflammatory effect .
Antiparasitic Activity
A notable application of this compound is in the treatment of parasitic infections. A phenotypic screening identified several derivatives that inhibited the development of Haemonchus contortus, a parasitic nematode, at sub-nanomolar concentrations. These compounds exhibited selectivity towards the parasite without significant cytotoxicity to human cells .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The compound may act by:
- Inhibiting Enzymes : Blocking active sites of enzymes involved in inflammation or microbial metabolism.
- Modulating Receptor Activity : Interacting with cellular receptors to alter signaling pathways associated with inflammation and immune response.
This multifaceted mechanism highlights the compound's potential as a therapeutic agent across various medical fields.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring have been shown to enhance potency and selectivity. For example, substituents that increase electron density on the aromatic ring have been associated with improved anti-inflammatory and antimicrobial activities .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves pyrazole ring formation via condensation of hydrazine derivatives with β-diketones or esters under acidic conditions, followed by carboxamide coupling. For example, similar pyrazole carboxamides are synthesized using hydrazine and β-diketones in acidic media, with subsequent amidation via activated carboxylic acid intermediates (e.g., acid chlorides) . Reaction optimization includes adjusting temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometry of reagents. Purity is enhanced via column chromatography or recrystallization, validated by HPLC (>95% purity) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and acetyl group integration (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~314.3).
- HPLC-PDA : Assesses purity (>95%) and detects impurities .
- X-ray Crystallography : Resolves 3D structure and bond angles (e.g., pyrazole ring planarity and acetylphenyl torsion angles) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli), anti-inflammatory activity via COX-2 inhibition ELISA, and cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ values) .
- Enzyme inhibition : Measure binding affinity to target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the bioactivity of this compound?
- Methodological Answer :
- Derivatization : Modify substituents (e.g., replace acetyl with sulfonamide or halogenated groups) and assess changes in activity .
- Computational SAR : Use molecular docking (AutoDock Vina) to predict binding modes to targets like cannabinoid receptors or proteases. Compare with crystallographic data from analogs (e.g., pyrazole-carboxamide interactions with enzyme active sites) .
- Pharmacophore modeling : Identify critical hydrogen-bonding (e.g., carboxamide NH) and hydrophobic (acetylphenyl) features .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure oral bioavailability (%F) and metabolic stability (e.g., liver microsome assays) to explain discrepancies in efficacy .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Dose-response refinement : Adjust dosing regimens based on toxicity thresholds (LD₅₀) and tissue distribution studies (radiolabeled tracking) .
Q. How can computational modeling predict the compound’s interaction with biological targets like cannabinoid receptors or proteases?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess stability (RMSD <2 Å) and key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
- Free Energy Calculations : Use MM-GBSA to quantify binding free energy (ΔG ~-8 kcal/mol for high affinity) .
- Crystallographic Validation : Compare docking poses with X-ray structures of related compounds (e.g., pyrazole-carboxamides co-crystallized with targets) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene Knockdown (CRISPR/Cas9) : Silence putative targets (e.g., COX-2 or TRPV1) and measure activity loss in cell-based assays .
- Western Blotting : Quantify downstream protein expression (e.g., p38 MAPK phosphorylation) .
- In vivo Imaging : Use fluorescent probes (e.g., Cy5-conjugated analogs) to track target engagement in zebrafish or murine models .
Data Analysis and Technical Challenges
Q. How should researchers address low solubility or stability of this compound in formulation studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (size ~150 nm) for sustained release .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways (e.g., acetyl hydrolysis) .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
